1-(2,4-Difluorophenyl)piperazine

Beschreibung

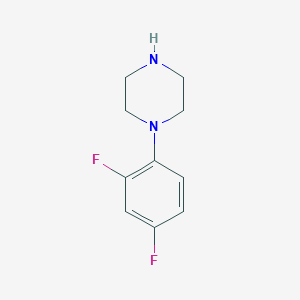

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCSPBOWEYUGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370411 |

Source

|

| Record name | 1-(2,4-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115761-79-0 |

Source

|

| Record name | 1-(2,4-difluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-difluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-(2,4-difluorophenyl)piperazine, a key building block in the development of various pharmacologically active compounds. The document details the core methodologies, presents quantitative data for comparison, and includes visualizations of the synthetic workflows.

Introduction

1-(2,4-Difluorophenyl)piperazine is a disubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. The presence of the 2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to biological targets. The principal methods for the synthesis of this compound fall into three main categories: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and synthesis from 2,4-difluoroaniline.

Core Synthetic Methodologies

The synthesis of 1-(2,4-difluorophenyl)piperazine can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed method for the synthesis of N-arylpiperazines. This approach typically involves the reaction of an activated aryl halide with piperazine. In the case of 1-(2,4-difluorophenyl)piperazine, the starting material is often a di- or tri-halogenated benzene derivative where the fluorine atoms activate the ring towards nucleophilic attack.

Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for the SNAr synthesis of 1-(2,4-Difluorophenyl)piperazine.

Experimental Protocol: From 1-Bromo-2,4-difluorobenzene and Piperazine

A common SNAr approach involves the reaction of 1-bromo-2,4-difluorobenzene with piperazine. The reaction is typically carried out in a high-boiling point solvent in the presence of a base to neutralize the hydrobromic acid formed.

| Parameter | Value/Condition |

| Reactants | 1-Bromo-2,4-difluorobenzene, Piperazine (excess) |

| Solvent | e.g., Toluene, Xylene, or neat piperazine |

| Base | Piperazine (acts as both nucleophile and base) or an additional inorganic base (e.g., K₂CO₃, Cs₂CO₃) |

| Temperature | 100-150 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | Moderate to high |

Detailed Methodology:

-

To a stirred solution of piperazine (4.0 equivalents) in a suitable solvent (e.g., toluene), 1-bromo-2,4-difluorobenzene (1.0 equivalent) is added.

-

The reaction mixture is heated to reflux (typically 110-140 °C) and maintained for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess piperazine is removed by washing the organic layer with water.

-

The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or crystallization to afford 1-(2,4-difluorophenyl)piperazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method is particularly useful for coupling aryl halides or triflates with amines and offers a milder alternative to traditional SNAr reactions, especially for less activated aryl halides.[2]

Logical Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig synthesis of 1-(2,4-Difluorophenyl)piperazine.

Experimental Protocol: From 1-Bromo-2,4-difluorobenzene and Piperazine

This protocol utilizes a palladium catalyst and a phosphine ligand to couple 1-bromo-2,4-difluorobenzene with piperazine.

| Parameter | Value/Condition |

| Reactants | 1-Bromo-2,4-difluorobenzene, Piperazine |

| Catalyst | e.g., Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | e.g., BINAP, Xantphos, DavePhos |

| Base | e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | High |

Detailed Methodology:

-

A reaction vessel is charged with 1-bromo-2,4-difluorobenzene (1.0 equivalent), piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) under an inert atmosphere.

-

Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C with stirring for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(2,4-difluorophenyl)piperazine.

Synthesis from 2,4-Difluoroaniline

An alternative approach involves the construction of the piperazine ring onto a pre-existing 2,4-difluoroaniline core. This is typically achieved by reacting 2,4-difluoroaniline with bis(2-chloroethyl)amine or diethanolamine.[1]

Logical Workflow for Synthesis from 2,4-Difluoroaniline

Caption: General workflow for the synthesis from 2,4-difluoroaniline.

Experimental Protocol: From 2,4-Difluoroaniline and Bis(2-chloroethyl)amine

This method involves the direct cyclization of 2,4-difluoroaniline with bis(2-chloroethyl)amine, often in a high-boiling solvent.

| Parameter | Value/Condition |

| Reactants | 2,4-Difluoroaniline, Bis(2-chloroethyl)amine hydrochloride |

| Solvent | e.g., Butanol, Xylene |

| Base | An excess of the aniline or an added base like Na₂CO₃ |

| Temperature | 120-160 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | Moderate |

Detailed Methodology:

-

A mixture of 2,4-difluoroaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 equivalents) in a high-boiling solvent such as butanol is heated to reflux.

-

The reaction is maintained at this temperature for 24-48 hours.

-

After cooling, the reaction mixture is made alkaline by the addition of a sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water, dried, and the solvent is evaporated.

-

The resulting crude product is then purified, typically by vacuum distillation or crystallization from a suitable solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic routes to 1-(2,4-difluorophenyl)piperazine. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

| Synthesis Method | Starting Materials | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) |

| Nucleophilic Aromatic Substitution | 1-Bromo-2,4-difluorobenzene, Piperazine | 60-80 | 12-24 | >98 |

| Buchwald-Hartwig Amination | 1-Bromo-2,4-difluorobenzene, Piperazine | 80-95 | 2-12 | >99 |

| Synthesis from Aniline | 2,4-Difluoroaniline, Bis(2-chloroethyl)amine | 40-60 | 24-48 | >97 |

Conclusion

The synthesis of 1-(2,4-difluorophenyl)piperazine can be effectively achieved through several established methods. The Buchwald-Hartwig amination generally offers the highest yields and shortest reaction times, making it a preferred method in many research and development settings. Nucleophilic aromatic substitution provides a more classical and often more cost-effective approach, while the synthesis from 2,4-difluoroaniline offers an alternative route when the aniline is a more readily available starting material. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as yield, reaction conditions, cost, and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Difluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,4-Difluorophenyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding these properties is crucial for formulation development, quality control, and ensuring the therapeutic efficacy and safety of final drug products.

Core Physicochemical Data

The quantitative physicochemical properties of 1-(2,4-Difluorophenyl)piperazine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂F₂N₂ | [1][2] |

| Molecular Weight | 198.217 g/mol | [1][3][4] |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 74-76 °C | [1][2][5] |

| Boiling Point | 100 °C @ 0.375 mmHg; 108-111 °C @ 0.2 mmHg | [1][2][5] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 8.75 ± 0.10 (Predicted) | [2][5] |

| logP (XLogP3) | 1.76820 | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [5] |

| Flash Point | 131.1 °C | [2] |

| Vapor Pressure | 0.00175 mmHg at 25°C | [2] |

Experimental Protocols

Determination of Melting Point

The melting point can be determined using Differential Scanning Calorimetry (DSC).

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the substance (1-3 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Method: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Instrument: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Sample Preparation: A known concentration of 1-(2,4-Difluorophenyl)piperazine is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

Method: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized. For a basic compound like a piperazine derivative, this would be the pKa of the conjugate acid.[8]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) can be determined using the shake-flask method.

-

Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

-

Method: A known amount of 1-(2,4-Difluorophenyl)piperazine is dissolved in one of the phases. The two phases are mixed in a flask and shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

General Synthesis of Phenylpiperazine Derivatives

The following diagram illustrates a common synthetic route for preparing phenylpiperazine derivatives, which is relevant to the synthesis of 1-(2,4-Difluorophenyl)piperazine and its analogues.[9][10]

Caption: A simplified workflow for the synthesis of 1-arylpiperazines.

Physicochemical Characterization Workflow for an API

This diagram outlines a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient like 1-(2,4-Difluorophenyl)piperazine.[6][11]

Caption: A standard workflow for the physicochemical analysis of an API.

Biological Context and Derivatives

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[12][13][14] Specifically, derivatives of 1-(2,4-Difluorophenyl)piperazine are investigated for their potential as therapeutic agents. The difluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a molecule. Further research into the specific biological targets and signaling pathways of 1-(2,4-Difluorophenyl)piperazine and its derivatives is an active area of investigation.

References

- 1. 1-(2,4-Difluorophenyl)piperazine, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 1-(2,4-Difluorophenyl)piperazine | C10H12F2N2 | CID 2734637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,4-Difluorophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(2,4-Difluorophenyl)piperazine CAS#: 115761-79-0 [m.chemicalbook.com]

- 6. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 7. labinsights.nl [labinsights.nl]

- 8. uregina.ca [uregina.ca]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmainventor.com [pharmainventor.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

A Comprehensive Technical Guide to 1-(2,4-Difluorophenyl)piperazine

CAS Number: 115761-79-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2,4-difluorophenyl)piperazine, a versatile building block in medicinal chemistry. This document consolidates essential information regarding its physicochemical properties, synthesis, spectroscopic data, biological significance, and safety protocols to support its application in research and drug development.

Physicochemical Properties

1-(2,4-Difluorophenyl)piperazine is a solid, typically appearing as white crystals or a crystalline powder. Its chemical structure features a piperazine ring attached to a 2,4-difluorophenyl group, a combination that imparts unique properties relevant to its use as a scaffold in drug design. The fluorine substitutions are known to enhance metabolic stability and binding affinity in various biological targets.

Table 1: Physicochemical Data for 1-(2,4-Difluorophenyl)piperazine

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₂N₂ |

| Molecular Weight | 198.21 g/mol |

| Appearance | White crystals or crystalline powder |

| Melting Point | 74-76 °C |

| Boiling Point | 100 °C at 0.375 mmHg |

| Density | 1.192 ± 0.06 g/cm³ |

| Flash Point | 108-111°C/0.2mm |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) |

Synthesis and Experimental Protocols

The synthesis of N-arylpiperazines such as 1-(2,4-difluorophenyl)piperazine is a well-established process in organic chemistry. A common and effective method is the nucleophilic aromatic substitution (SNAAr) reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 1-(2,4-difluorophenyl)piperazine.

Materials:

-

Piperazine

-

1,2,4-trifluorobenzene or 1-chloro-2,4-difluorobenzene

-

A strong base (e.g., Sodium tert-butoxide, Potassium carbonate)

-

Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dioxane)

-

Hydrochloric acid (for salt formation, if desired)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve an excess of piperazine in an anhydrous organic solvent such as DMF.

-

Addition of Base: Add a strong base, such as sodium tert-butoxide, to the reaction mixture.

-

Addition of Electrophile: Slowly add 1-chloro-2,4-difluorobenzene to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

mechanism of action of difluorophenyl)piperazine derivatives

An In-Depth Technical Guide to the Mechanism of Action of (Difluorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Difluorophenyl)piperazine derivatives represent a versatile class of pharmacologically active compounds with significant therapeutic potential for various central nervous system (CNS) disorders. Their mechanism of action is diverse, primarily targeting key components of monoaminergic neurotransmission. This technical guide provides a detailed examination of the core mechanisms of two prominent derivatives, Centanafadine and F-15599, which exemplify two distinct modes of action: triple reuptake inhibition and selective receptor agonism. This document summarizes quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The (Difluorophenyl)piperazine Scaffold

The piperazine ring is a crucial heterocyclic moiety in medicinal chemistry, known for its ability to interact with various biological targets.[1] The addition of a difluorophenyl group to this scaffold has given rise to a range of derivatives with tailored activities, primarily targeting monoamine systems.[1][2] These compounds have been investigated for numerous therapeutic applications, including antidepressant, anxiolytic, and antipsychotic effects.[1][2][3] This guide focuses on two derivatives that highlight the chemical diversity and mechanistic specificity within this class: Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), and F-15599, a functionally selective 5-HT1A receptor agonist.

Mechanism of Action I: Triple Reuptake Inhibition - The Case of Centanafadine

Centanafadine (formerly EB-1020) is an investigational non-stimulant medication developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2][4][5][6] Its primary mechanism of action is the inhibition of the presynaptic reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters involved in mood and behavior.[4][7][8][9]

Molecular Targets and Binding Affinity

In vitro studies have demonstrated that Centanafadine exhibits a preferential affinity for NET, followed by DAT and SERT.[9] This profile suggests a robust effect on norepinephrine and dopamine systems, which are central to ADHD pathophysiology, with an additional serotonergic component that may help address comorbid mood symptoms.[4][9]

Quantitative Data: Transporter Inhibition

The inhibitory activity of Centanafadine has been quantified through both in vitro and in vivo studies. The data reveals a clear preference for the norepinephrine transporter.

| Parameter | Target | Value | Species/Assay Type | Reference |

| IC50 | Norepinephrine Transporter (NET) | 6 nM | In vitro | [9] |

| Dopamine Transporter (DAT) | 38 nM | In vitro | [9] | |

| Serotonin Transporter (SERT) | 83 nM | In vitro | [9] | |

| In Vitro Affinity Ratio | NET:DAT:SERT | 1:6:14 | Calculated | [10] |

| In Vivo IC50 | NET | 132 ± 65 ng/mL | Human PET | [8] |

| DAT | 1580 ± 186 ng/mL | Human PET | [8] | |

| SERT | 1760 ± 309 ng/mL | Human PET | [8] | |

| In Vivo Affinity Ratio | NET/DAT | 11.9 ± 6.0 | Human PET | [8] |

| NET/SERT | 13.3 ± 7.0 | Human PET | [8] | |

| Maximal Occupancy (TOmax) | NET | 64 ± 7% | Human PET | [8] |

| DAT | Assumed 100% | Human PET | [8] | |

| SERT | Assumed 100% | Human PET | [8] |

Signaling and Neurochemical Effects

By blocking NET, DAT, and SERT, Centanafadine prevents the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to prolonged neurotransmitter signaling at the postsynaptic neuron.

Caption: Centanafadine blocks monoamine transporters.

Experimental Protocols

While the specific protocol for Centanafadine is not publicly detailed, a general assay to determine IC50 values for monoamine transporters is as follows:

-

Cell Culture: Use cell lines (e.g., HEK293) stably transfected with the human norepinephrine, dopamine, or serotonin transporter.[5]

-

Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Incubation: In a multi-well plate, incubate the transporter-expressing cell membranes with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of the test compound (Centanafadine).[5]

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) using non-linear regression analysis.[5]

Caption: Workflow for a radioligand binding assay.

-

Subject Preparation: Healthy adult male subjects were recruited for the study.[8]

-

Dosing: Subjects received either 400 mg/day of Centanafadine for 4 days or 800 mg in a single day.[8]

-

Radiotracer Administration: Specific radioligands for NET, DAT, and SERT are administered intravenously at baseline and at various time points post-dose.

-

PET Scanning: Dynamic PET scans are acquired to measure the binding potential of the radiotracer in specific brain regions.

-

Plasma Sampling: Blood samples are collected to measure plasma concentrations of Centanafadine.[8]

-

Data Analysis: Transporter occupancy is calculated by comparing the binding potential at baseline and post-dose. The relationship between plasma concentration and occupancy is modeled to estimate IC50 and TOmax values.[8]

Mechanism of Action II: Selective 5-HT1A Receptor Agonism - The Case of F-15599

F-15599 (also known as NLX-101) is a potent and highly selective 5-HT1A receptor full agonist. It is distinguished by its functional selectivity, or biased agonism, where it preferentially activates postsynaptic 5-HT1A receptors over presynaptic autoreceptors located in the raphe nuclei.[11] This profile is thought to offer a more rapid and robust antidepressant effect compared to non-selective 5-HT1A agonists.[12]

Molecular Target and Biased Agonism

F-15599 binds with high affinity to the 5-HT1A receptor.[13] Its key feature is its ability to preferentially activate specific downstream signaling pathways. In vitro, F-15599 more potently stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) compared to G-protein activation or inhibition of adenylyl cyclase.[11] Furthermore, it preferentially activates the Gαi G-protein subtype over the Gαo subtype.[11] This biased signaling is believed to underlie its preferential action at postsynaptic receptors in cortical regions.[11]

Quantitative Data: Receptor Activation and In Vivo Effects

| Parameter | Target/Effect | Value | Species/Assay Type | Reference |

| Ki | 5-HT1A Receptor | 2.2 nM | In vitro (radiolabeled F-15599) | [13] |

| pEC50 | G-protein Activation (total) | 6.41 ± 0.06 | In vitro ([35S]-GTPγS) | [11] |

| Gαi Activation | 6.96 | In vitro (Antibody Capture) | [11] | |

| Emax | G-protein Activation (total) | 70 ± 1% (vs. 5-HT) | In vitro ([35S]-GTPγS) | [11] |

| Gαi Activation | 122% (vs. 5-HT) | In vitro (Antibody Capture) | [11] | |

| In Vivo ED50 | Increased Dopamine Output (mPFC) | 30 µg/kg i.p. | Rat Microdialysis | [14] |

| Reduced 5-HT Release (Hippocampus) | 240 µg/kg i.p. | Rat Microdialysis | [14] | |

| Min. Effective Dose | Increased Pyramidal Firing (mPFC) | 0.2 µg/kg i.v. | Rat Electrophysiology | [14] |

| Reduced Raphe Firing | 8.2 µg/kg i.v. | Rat Electrophysiology | [14] |

Signaling Pathway: Preferential Postsynaptic Activation

Activation of postsynaptic 5-HT1A receptors in the medial prefrontal cortex (mPFC) by F-15599 leads to an increase in the firing rate of pyramidal neurons and a subsequent increase in dopamine release.[12][14] In contrast, much higher doses are required to activate presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which would lead to an inhibition of serotonin release.[12][14] This separation of effects (an 8-fold difference in ED50 for dopamine increase vs. serotonin decrease) is the hallmark of F-15599's mechanism.[14]

Caption: Preferential action of F-15599.

Experimental Protocols

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor or from specific brain regions (e.g., frontal cortex, raphe).[11]

-

Reagent Preparation: Prepare assay buffer containing GDP, MgCl2, and the radioligand [35S]-GTPγS.[12]

-

Incubation: Add membranes to wells containing assay buffer and varying concentrations of the agonist (F-15599). Initiate the reaction by adding [35S]-GTPγS. Incubate at 30°C for 60 minutes.[12]

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate. Wash filters with ice-cold buffer to remove unbound radioligand.[12]

-

Quantification: Dry the filter plate and add a scintillation cocktail. Measure the amount of bound [35S]-GTPγS using a scintillation counter.[12]

-

Data Analysis: Plot the specific binding against the agonist concentration and fit to a sigmoidal dose-response curve to determine Emax and EC50 values.[12]

This technique measures extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., mPFC, hippocampus).[4][7] Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[4]

-

Sample Collection: Collect the resulting dialysate, which contains extracellular fluid that has diffused across the probe's semi-permeable membrane, at regular intervals (e.g., every 20-30 minutes).[4][15]

-

Drug Administration: After establishing a stable baseline, administer F-15599 (e.g., via intraperitoneal injection). Continue collecting dialysate samples.[5]

-

Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4][16]

This method records the action potentials (firing) of individual neurons.

-

Electrode Implantation: Anesthetize a rat and implant a microelectrode or an array of microelectrodes into the target brain region (e.g., mPFC, dorsal raphe nucleus).[17][18]

-

Recording: Once a stable single-unit recording is isolated, record the baseline firing rate of the neuron.[17]

-

Drug Administration: Administer F-15599 intravenously in escalating doses.

-

Data Acquisition: Continuously record the neuron's firing activity. The signal is amplified, filtered, and digitized for computer analysis.[18]

-

Analysis: Analyze the change in the neuron's firing rate (in Hz) in response to the drug administration compared to the baseline firing rate.[12]

Conclusion

The (difluorophenyl)piperazine chemical scaffold serves as a foundation for developing CNS-active agents with highly specific and diverse mechanisms of action. Centanafadine exemplifies a multi-target approach, acting as a triple reuptake inhibitor with a profile suited for complex disorders like ADHD. In contrast, F-15599 demonstrates the potential for highly selective, biased agonism at a single receptor subtype (5-HT1A) to achieve a refined therapeutic effect, potentially offering advantages over less selective compounds. The detailed pharmacological data and experimental methodologies presented in this guide underscore the importance of a multi-faceted approach to characterizing the mechanism of action of novel drug candidates, providing a crucial framework for future research and development in this chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. benchchem.com [benchchem.com]

- 6. Centanafadine - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Centanafadine - Wikipedia [en.wikipedia.org]

- 11. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Preferential in vivo action of F15599, a novel 5-HT(1A) receptor agonist, at postsynaptic 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single-unit recording - Wikipedia [en.wikipedia.org]

The Synthetic Keystone: A Technical Guide to the Biological Significance of 1-(2,4-Difluorophenyl)piperazine as a Precursor to the Antipsychotic Agent Fluanisone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological significance of 1-(2,4-difluorophenyl)piperazine. While this compound itself is not marketed as a therapeutic agent, it serves as a critical intermediate in the synthesis of potent antipsychotic drugs, most notably fluanisone. This document elucidates the synthetic pathway from 1-(2,4-difluorophenyl)piperazine to fluanisone and provides a comprehensive overview of the biological activity of fluanisone. The guide details fluanisone's mechanism of action as a multi-receptor antagonist, with a focus on its interactions with dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Quantitative data on receptor binding affinities and in vivo efficacy are presented in structured tables for clear comparison. Furthermore, detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research in the field of antipsychotic drug development.

Introduction: The Role of 1-(2,4-Difluorophenyl)piperazine in Neuroleptic Synthesis

1-(2,4-Difluorophenyl)piperazine is a fluorinated arylpiperazine that has garnered significant interest in medicinal chemistry, not for its intrinsic biological activity, but as a pivotal building block in the synthesis of pharmacologically active compounds. Its structural features, particularly the difluorinated phenyl ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This guide focuses on its crucial role as a precursor to fluanisone, a butyrophenone antipsychotic used in the treatment of schizophrenia and mania, and as a sedative in veterinary medicine[1][2]. The synthesis of fluanisone involves the N-alkylation of 1-(2,4-difluorophenyl)piperazine with a suitable butyrophenone side chain.

Synthesis of Fluanisone from 1-(2,4-Difluorophenyl)piperazine

The synthesis of fluanisone from 1-(2,4-difluorophenyl)piperazine is a well-established process in medicinal chemistry. The following section outlines a representative experimental protocol for this transformation.

Experimental Protocol: N-Alkylation of 1-(2,4-Difluorophenyl)piperazine

Objective: To synthesize fluanisone by reacting 1-(2,4-difluorophenyl)piperazine with 4-chloro-4'-fluorobutyrophenone.

Materials:

-

1-(2,4-Difluorophenyl)piperazine

-

4-Chloro-4'-fluorobutyrophenone

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(2,4-difluorophenyl)piperazine (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.

-

Add 4-chloro-4'-fluorobutyrophenone (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure fluanisone.

Figure 1: Synthetic pathway for Fluanisone.

Biological Activity of Fluanisone

Fluanisone is a typical antipsychotic of the butyrophenone class[1]. Its therapeutic effects are primarily attributed to its antagonist activity at several neurotransmitter receptors in the central nervous system[3][4].

Mechanism of Action

Fluanisone's antipsychotic and sedative effects are mediated through its potent blockade of the following receptors:

-

Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of typical antipsychotics[3].

-

Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to reduce the incidence of extrapyramidal side effects[3][4].

-

Alpha-1 Adrenergic Receptors: Antagonism of these receptors contributes to the sedative effects of fluanisone[3].

Figure 2: Mechanism of action of Fluanisone.

Quantitative Biological Data

The following tables summarize the available quantitative data for fluanisone's receptor binding affinity and in vivo efficacy. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: In Vitro Receptor Binding Affinities of Fluanisone

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 1.2 |

| Serotonin 5-HT2A | [³H]Ketanserin | Rat Cortex | 3.5 |

| Alpha-1 Adrenergic | [³H]Prazosin | Rat Brain | 2.8 |

Table 2: In Vivo Efficacy of Fluanisone in Preclinical Models

| Behavioral Assay | Species | Endpoint | ED₅₀ (mg/kg) |

| Apomorphine-induced Stereotypy | Rat | Inhibition of stereotypy | 0.078 |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance | 0.15 |

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the biological activity of fluanisone.

In Vitro Radioligand Binding Assays

Figure 3: Workflow for Radioligand Binding Assay.

Objective: To determine the binding affinity (Kᵢ) of fluanisone for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

4.1.1. Dopamine D2 Receptor Binding Assay [5]

-

Tissue Preparation: Male Wistar rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.

-

Binding Assay: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]spiperone (a D2 receptor antagonist radioligand) and a range of concentrations of fluanisone. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol).

-

Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting. The concentration of fluanisone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

4.1.2. Serotonin 5-HT2A Receptor Binding Assay

-

The protocol is similar to the D2 receptor binding assay, but with the following modifications:

-

Tissue: Rat cortical membranes are used.

-

Radioligand: [³H]Ketanserin is used as the selective 5-HT2A receptor antagonist radioligand.

-

Non-specific binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ritanserin).

-

4.1.3. Alpha-1 Adrenergic Receptor Binding Assay [6]

-

The protocol is similar to the D2 receptor binding assay, but with the following modifications:

-

Tissue: Whole rat brain membranes are used.

-

Radioligand: [³H]Prazosin is used as the selective alpha-1 adrenergic receptor antagonist radioligand.

-

Non-specific binding: Determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).

-

In Vivo Behavioral Assays for Antipsychotic Activity[7][8]

Figure 4: Workflow for Apomorphine-Induced Stereotypy Assay.

Objective: To evaluate the antipsychotic-like efficacy of fluanisone in rodent models.

4.2.1. Inhibition of Apomorphine-Induced Stereotypy in Rats [7]

-

Principle: The dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rats, which are mediated by the stimulation of striatal D2 receptors. Antipsychotic drugs that block D2 receptors inhibit these behaviors.

-

Procedure:

-

Rats are pre-treated with various doses of fluanisone or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection.

-

After a set pre-treatment time (e.g., 30-60 minutes), the rats are challenged with a dose of apomorphine known to induce robust stereotypy.

-

The animals are then placed in individual observation cages, and their behavior is scored for the presence and intensity of stereotypy at regular intervals over a specific period.

-

-

Data Analysis: The total stereotypy score for each animal is calculated. The dose of fluanisone that produces a 50% reduction in the mean stereotypy score compared to the vehicle-treated group (ED₅₀) is determined.

4.2.2. Conditioned Avoidance Response (CAR) in Rats [7]

-

Principle: This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is a hallmark of antipsychotic activity.

-

Procedure:

-

Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

-

Once the animals are trained to a stable level of performance, they are treated with various doses of fluanisone or vehicle before a test session.

-

During the test session, the number of successful avoidance responses, escape responses (moving after the shock has started), and failures to escape are recorded.

-

-

Data Analysis: The dose of fluanisone that reduces the number of avoidance responses by 50% (ED₅₀) without significantly increasing the number of escape failures is calculated.

Conclusion

1-(2,4-Difluorophenyl)piperazine is a fundamentally important synthetic intermediate, enabling the construction of the potent antipsychotic agent, fluanisone. The biological activity of fluanisone is characterized by its multi-receptor antagonist profile, with high affinity for dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors. This profile underlies its efficacy in treating psychosis and its sedative properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis of fluanisone and the comprehensive evaluation of its pharmacological and behavioral effects. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this important class of neuroleptic agents.

References

The 1-(2,4-Difluorophenyl)piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

The 1-(2,4-difluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents. This structural motif is a cornerstone in the design of drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and neurodegenerative disorders.[1][2][3] Its prevalence is attributed to the unique combination of the piperazine ring's physicochemical properties and the electronic influence of the difluorophenyl group.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a rigid structure with a high polar surface area, which can enhance aqueous solubility and oral bioavailability.[4][5] The two nitrogen atoms provide versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[4][6] The addition of the 2,4-difluorophenyl group further modulates the electronic properties of the scaffold, influencing receptor binding affinity and metabolic stability. This guide provides a comprehensive overview of the synthesis, therapeutic applications, structure-activity relationships (SAR), and experimental evaluation of 1-(2,4-difluorophenyl)piperazine derivatives for researchers and drug development professionals.

Synthetic Strategies

The synthesis of 1-(2,4-difluorophenyl)piperazine derivatives typically involves a multi-step process. A common foundational strategy is the N-arylation of piperazine or a protected piperazine derivative with an activated 2,4-difluorophenyl halide. Subsequent derivatization at the second nitrogen of the piperazine ring allows for the introduction of diverse functionalities to explore structure-activity relationships.

A general synthetic workflow is outlined below:

Caption: General synthetic pathways for 1-(2,4-difluorophenyl)piperazine derivatives.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the 1-(2,4-difluorophenyl)piperazine scaffold has been exploited to develop ligands for a variety of biological targets, leading to compounds with diverse therapeutic applications.

Antipsychotic Agents

Many atypical antipsychotics feature the arylpiperazine motif. Derivatives of 1-(2,4-difluorophenyl)piperazine have been extensively investigated for their ability to modulate dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia.[1]

One notable example is Aripiprazole, which contains a dichlorophenylpiperazine moiety, but serves as a structural template for related research.[7] The general principle involves connecting the 1-(2,4-difluorophenyl)piperazine core via a flexible linker to another cyclic system. The nature of this linker and the terminal group is crucial for receptor affinity and the overall pharmacological profile (agonist, antagonist, or partial agonist).

Table 1: Antipsychotic Activity of Selected 1-(2,4-Difluorophenyl)piperazine Derivatives

| Compound | Linker | Terminal Group | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

| FG5803 | -(CH2)3-C(O)- | Benzoyl | >1000 (weak blockade) | 13 | [8] |

| 3w | -CH2-CH(OH)-(CH2)2- | 6-fluoro-1,2-benzisoxazole | 1.8 | 0.9 | [9] |

FG5803 is a 1-piperazinecarboxamide derivative with a different core but illustrates the principle of potent 5-HT2A antagonism.[8]

The data suggests that potent and selective antagonism at the 5-HT2A receptor can be achieved, as seen with FG5803.[8] Compound 3w, a multi-target agent, demonstrates high affinity for both D2 and 5-HT2A receptors, a desirable profile for atypical antipsychotics.[9]

The signaling pathway for these agents often involves the modulation of G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, which in turn affects downstream signaling cascades involving adenylyl cyclase and phospholipase C.

Caption: Simplified signaling pathways modulated by atypical antipsychotics.

Antidepressant Agents

The arylpiperazine scaffold is a key component of several antidepressants.[10] Derivatives of 1-(2,4-difluorophenyl)piperazine have been designed as ligands for the serotonin transporter (SERT) and various serotonin receptors, particularly 5-HT1A.[11][12] Vortioxetine, a multimodal antidepressant, features a related 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core and serves as a prime example of this drug class.[12] The strategy involves combining SERT inhibition with activity at other serotonin receptors to achieve a broader therapeutic effect.

Table 2: Antidepressant Activity of Selected Arylpiperazine Derivatives

| Compound | Target(s) | Activity (Ki or IC50, nM) | Reference |

| Vortioxetine (Lu AA21004) | SERT | 1.6 | [12] |

| 5-HT3 | 3.7 | [12] | |

| 5-HT1A | 15 (agonist) | [12] | |

| LQFM212 | Monoaminergic Pathway | N/A (in vivo model) | [13] |

LQFM212 is a piperazine derivative shown to have antidepressant-like effects involving the monoaminergic pathway and BDNF.[13]

The SAR studies in this area focus on optimizing the substituents on the phenyl ring and the nature of the linker to achieve the desired multi-target profile.[11]

Agents for Neurodegenerative Diseases

The application of 1-(2,4-difluorophenyl)piperazine derivatives extends to neurodegenerative disorders like Alzheimer's disease (AD).[14][15] Research has focused on developing multi-target-directed ligands that can, for instance, inhibit acetylcholinesterase (AChE), reduce amyloid-beta (Aβ) peptide aggregation, and modulate other relevant pathways.

Table 3: Activity of Selected Derivatives in Alzheimer's Disease Models

| Compound Class | Target(s) | Key Findings | Reference |

| N,N'-disubstituted piperazines | Aβ and Tau pathology | Reduced amyloid and Tau pathology in a preclinical AD model. | [15] |

| Piperazine Derivatives | TRPC6 Agonists | Investigated as potential therapeutic agents for AD. | [14] |

Anticancer Agents

More recently, the arylpiperazine scaffold has gained attention in oncology.[16] Derivatives have been designed to induce apoptosis and inhibit the proliferation of various cancer cell lines. The mechanism often involves targeting specific proteins like BCL2.

A recent study detailed novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential BCL2 inhibitors.[17]

Table 4: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cell Line | Activity (IC50, µM) | Target | Reference |

| Compound 3e | MDA-MB-231 (Breast) | 16.98 | BCL2 (downregulation) | [17] |

| Compound 6b | MDA-MB-231 (Breast) | 17.33 | BCL2 (downregulation) | [17] |

These compounds demonstrated potent anti-cancer properties by inducing apoptosis and selectively targeting BCL2.[17]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.

Synthesis Protocol: General Procedure for N-Alkylation

This protocol describes the synthesis of a final derivative from the 1-(2,4-difluorophenyl)piperazine core via N-alkylation.

-

Dissolution: Dissolve 1-(2,4-difluorophenyl)piperazine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the reaction mixture.

-

Alkyl Halide Addition: Add the desired alkyl halide (R-X, 1.1 eq.) to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction with alkyl chlorides or bromides.

-

Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-alkylated derivative.

Biological Assay Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor (e.g., 5-HT2A).

-

Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: Use a specific radioligand, such as [3H]ketanserin, for the 5-HT2A receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with the radioligand (at a concentration near its Kd) and various concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled antagonist (e.g., 10 µM mianserin).

-

Equilibrium: Allow the mixture to incubate at room temperature for 60 minutes to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the competition binding data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Caption: A typical in vitro screening cascade for drug discovery.

Conclusion

The 1-(2,4-difluorophenyl)piperazine scaffold remains a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous compounds with significant therapeutic potential across a range of diseases, particularly those affecting the central nervous system. The continued exploration of new derivatization strategies and the application of multi-target drug design principles promise to further expand the therapeutic utility of this remarkable scaffold, paving the way for the discovery of next-generation medicines with improved efficacy and safety profiles.

References

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. Aripiprazole - Wikipedia [en.wikipedia.org]

- 8. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2,4-Difluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,4-Difluorophenyl)piperazine, a compound of interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(2,4-Difluorophenyl)piperazine

-

Molecular Formula: C₁₀H₁₂F₂N₂

-

Molecular Weight: 198.21 g/mol

-

CAS Number: 155339-77-2

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,4-Difluorophenyl)piperazine. These predictions are based on data from similar structures and known substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(2,4-Difluorophenyl)piperazine

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| Piperazine NH | 1.5 - 2.5 | br s | - |

| Piperazine CH ₂ (positions 3, 5) | 2.9 - 3.2 | t | ~5 |

| Piperazine CH ₂ (positions 2, 6) | 3.2 - 3.5 | t | ~5 |

| Aromatic CH (position 6) | 6.8 - 7.0 | m | - |

| Aromatic CH (position 5) | 6.9 - 7.1 | m | - |

| Aromatic CH (position 3) | 7.0 - 7.2 | m | - |

Note: The chemical shifts of the piperazine protons can be broad and may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(2,4-Difluorophenyl)piperazine

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Piperazine C H₂ (positions 3, 5) | ~45 |

| Piperazine C H₂ (positions 2, 6) | ~50 |

| Aromatic C -H (position 6) | ~104 (dd, J ≈ 25, 3 Hz) |

| Aromatic C -H (position 5) | ~112 (dd, J ≈ 22, 4 Hz) |

| Aromatic C -N (position 1) | ~138 (dd, J ≈ 9, 2 Hz) |

| Aromatic C -H (position 3) | ~118 (dd, J ≈ 7, 4 Hz) |

| Aromatic C -F (position 2) | ~158 (dd, J ≈ 248, 12 Hz) |

| Aromatic C -F (position 4) | ~161 (dd, J ≈ 250, 12 Hz) |

Note: The carbon signals of the fluorinated aromatic ring will exhibit splitting due to C-F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 1-(2,4-Difluorophenyl)piperazine are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for 1-(2,4-Difluorophenyl)piperazine

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (secondary amine) | 3250 - 3400 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2,4-Difluorophenyl)piperazine, the molecular ion peak [M]⁺ is expected at m/z 198.

Table 4: Predicted Mass Spectrometry Data for 1-(2,4-Difluorophenyl)piperazine

| Fragment | m/z (Predicted) | Description |

| [C₁₀H₁₂F₂N₂]⁺ | 198 | Molecular Ion (M⁺) |

| [C₉H₁₀F₂N]⁺ | 169 | Loss of CH₂NH |

| [C₆H₄F₂N]⁺ | 129 | Difluorophenylamino fragment |

| [C₄H₉N₂]⁺ | 85 | Piperazine fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(2,4-Difluorophenyl)piperazine.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 1-(2,4-Difluorophenyl)piperazine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or with direct infusion capabilities using an electrospray ionization (ESI) source.[1]

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Further dilute the stock solution to a final concentration of about 10-100 µg/mL with the same solvent.[2]

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Optimize for maximum signal intensity.

-

Nebulizer Gas: Nitrogen is commonly used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like 1-(2,4-Difluorophenyl)piperazine.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 1-(2,4-Difluorophenyl)piperazine. Researchers are encouraged to acquire experimental data on their specific samples for definitive characterization.

References

Solubility Profile of 1-(2,4-Difluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2,4-Difluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is crucial for its handling, formulation, and biological assessment. This document summarizes available solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for 1-(2,4-Difluorophenyl)piperazine in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, indicating its general solubility behavior. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| DMSO | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

It is important to note that "slightly soluble" is a qualitative term. For precise formulation and development work, it is imperative to determine the quantitative solubility through the experimental methods outlined in the subsequent sections.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[3][4]

Thermodynamic Solubility Measurement (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5][6][7] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid 1-(2,4-Difluorophenyl)piperazine is added to a known volume of the test solvent (e.g., various buffers, organic solvents) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[8]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of 1-(2,4-Difluorophenyl)piperazine in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Analysis: The solubility is reported in units such as mg/mL or µM.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer.[3][9]

Methodology (Turbidimetric Method):

-

Compound Stock Solution: A concentrated stock solution of 1-(2,4-Difluorophenyl)piperazine is prepared in dimethyl sulfoxide (DMSO).

-

Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.

-

Precipitation Monitoring: The formation of a precipitate as a result of the compound's limited aqueous solubility is monitored by measuring the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering.[3]

-

Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is detected.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperazine, a class of compounds to which 1-(2,4-Difluorophenyl)piperazine belongs. This provides a logical representation of the chemical synthesis process.

Caption: General Synthesis Workflow for 1-Arylpiperazines.

Conclusion

While qualitative data suggests that 1-(2,4-Difluorophenyl)piperazine has limited solubility in common organic solvents, there is a clear need for comprehensive quantitative studies to be performed. The experimental protocols described herein provide a robust framework for researchers to determine the precise solubility of this compound in various solvents and buffer systems. Such data is essential for advancing its use in pharmaceutical research and development.

References

- 1. 1-(2,4-Difluorophenyl)piperazine CAS#: 115761-79-0 [m.chemicalbook.com]

- 2. 1-(2,4-Difluorophenyl)piperazine | 115761-79-0 [chemicalbook.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. evotec.com [evotec.com]

- 9. enamine.net [enamine.net]

Potential Therapeutic Targets for 1-(2,4-Difluorophenyl)piperazine: An In-Depth Technical Guide

Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative in vitro binding affinity data for 1-(2,4-Difluorophenyl)piperazine. The following guide infers potential therapeutic targets based on the well-established pharmacology of structurally related phenylpiperazine compounds. The experimental protocols and quantitative data presented are representative of the methodologies used to characterize such compounds and are provided for illustrative purposes.

Introduction

1-(2,4-Difluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the piperazine moiety in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antihistaminic agents. The introduction of fluorine atoms onto the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, potentially enhancing their binding affinity, selectivity, and metabolic stability. This guide explores the potential therapeutic targets of 1-(2,4-Difluorophenyl)piperazine by examining the structure-activity relationships of analogous compounds.

Inferred Therapeutic Targets

Based on the pharmacology of structurally similar phenylpiperazines, the primary potential therapeutic targets for 1-(2,4-Difluorophenyl)piperazine are within the central nervous system (CNS), particularly monoaminergic G-protein coupled receptors (GPCRs).

Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are well-known to interact with various serotonin receptor subtypes. The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity for these receptors.

-

5-HT1A Receptors: Many phenylpiperazines act as agonists or partial agonists at the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. The interaction with this receptor is a key component of the mechanism of action for drugs like buspirone.

-

5-HT2A Receptors: Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is also being explored for the treatment of insomnia and depression. The fluorine substitution pattern on the phenyl ring can significantly influence the affinity for this receptor subtype.[1]

-

Other 5-HT Receptors: Phenylpiperazines have also been shown to interact with other serotonin receptors, such as 5-HT2C and 5-HT7, which are implicated in the regulation of mood, appetite, and cognition.

Dopamine (D) Receptors

Interaction with dopamine receptors, particularly the D2-like family (D2, D3, and D4), is another common feature of phenylpiperazine compounds, especially those developed as antipsychotics.

-

D2 Receptors: Antagonism at D2 receptors is a primary mechanism for the therapeutic effects of antipsychotic medications in treating psychosis.

-

D3 Receptors: The D3 receptor is a target of interest for treating substance abuse and certain aspects of schizophrenia. Some phenylpiperazine derivatives show high affinity and selectivity for the D3 receptor.

Quantitative Data for Structurally Related Compounds

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |

| 1-(2-Fluorophenyl)piperazine | 14.3 - 27 | - | - | - | [2] |

| 1-(3-Fluorophenyl)piperazine | - | - | - | - | - |

| 1-(4-Fluorophenyl)piperazine | - | - | - | - | - |

| 1-Phenylpiperazine | - | - | - | - | [3] |

| 1-(2-Methoxyphenyl)piperazine | High Affinity | - | - | - | [4] |

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate that data was not found in the cited sources.

Experimental Protocols

To determine the therapeutic potential of 1-(2,4-Difluorophenyl)piperazine, a series of in vitro assays would be necessary. The following are detailed, generalized methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[5]

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(2,4-Difluorophenyl)piperazine for target receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

-

Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK-293 cells).

-

A specific radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

-

1-(2,4-Difluorophenyl)piperazine (test compound).